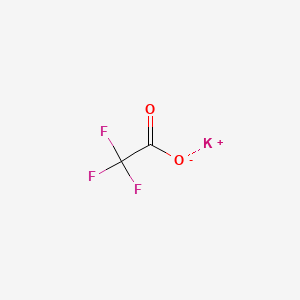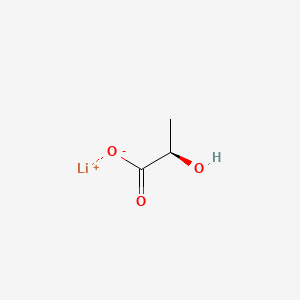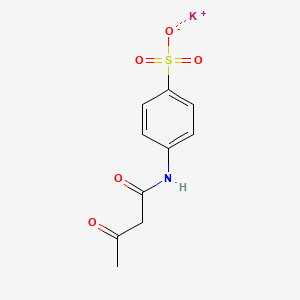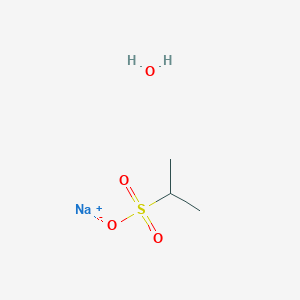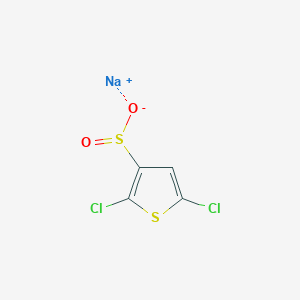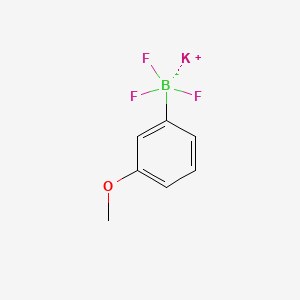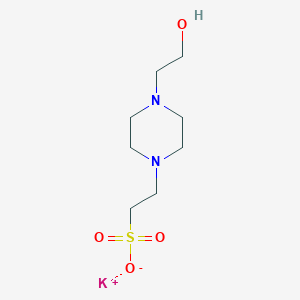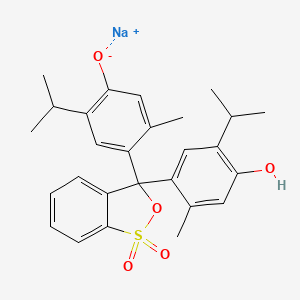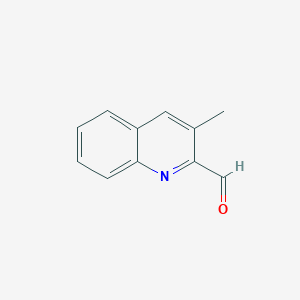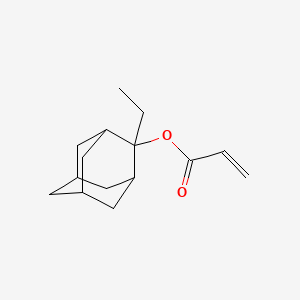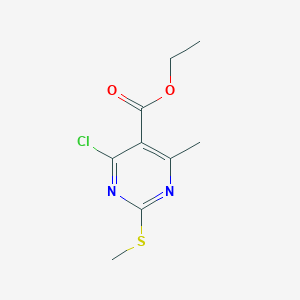![molecular formula C7H5ClN2O B1593263 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1000342-80-2](/img/structure/B1593263.png)
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
概要
説明
- Also known as 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one , this compound has the following properties:
- IUPAC Name : 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
- Molecular Formula : C7H5ClN2O
- Molecular Weight : 168.58 g/mol
- Physical Form : Solid
- Storage Temperature : Refrigerator
- Purity : 97%
- Safety Information : Warning (Hazard Statements: H302, H312, H332)
- Country of Origin : US
- More details
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed.
Molecular Structure Analysis
- The molecular structure consists of a pyrrolo[3,2-c]pyridin-2-one ring with a chlorine substituent.
- Crystal structure details
Chemical Reactions Analysis
- No specific reactions were found in the available data. Further investigation is required.
Physical And Chemical Properties Analysis
- The compound is a solid with a molecular weight of 168.58 g/mol.
- It is combustible and acutely toxic.
- Safety details
科学的研究の応用
Application in Pharmaceuticals
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties . This has led to the development of new compounds containing this scaffold.
- Results or Outcomes : These derivatives have been studied as analgesic and sedative agents. Investigations have shown that they can be used to treat diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Synthesis of Pyrrolo[1,2-a]indoles
- Summary of Application : Pyrrolo[1,2-a]indoles and their derivatives have been synthesized for drug discovery .
- Methods of Application : The synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives involve various chemical reactions .
- Results or Outcomes : The synthesis of these compounds has attracted immense interest due to their diverse pharmacological properties .
FGFR Inhibitors
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) .
- Methods of Application : The derivatives are synthesized and then tested for their inhibitory activity against FGFRs .
- Results or Outcomes : Some of these derivatives have shown potent activities against FGFR1, 2, and 3 .
Antifungal Activity
- Summary of Application : Pyridazine derivatives, which are structurally similar to pyrrolopyridines, have been used as fungicides .
- Results or Outcomes : Many pyridazine derivatives are known to possess a wide range of bioactivities .
Antimicrobial Activity
- Summary of Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to pyrrolopyridines, have been used as antimicrobial agents .
- Results or Outcomes : Many 1,2,4-benzothiadiazine-1,1-dioxide derivatives are known to possess a wide range of bioactivities .
Antidiabetic Activity
- Summary of Application : 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to effectively reduce blood glucose levels without affecting the concentration of circulating insulin .
- Results or Outcomes : These compounds reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Safety And Hazards
- It is essential to handle this compound with care due to its toxicity.
- Avoid skin and eye contact.
- Safety precautions
将来の方向性
- Research on this compound’s potential applications and further studies are needed to explore its properties fully.
Feel free to ask if you need more information or have additional questions! 😊
特性
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUOLXNCHDDKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(C=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646634 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
CAS RN |
1000342-80-2 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


